D-(-)-Norgestrel Sulfate Sodium Salt is a sodium salt derivative of D-(-)-Norgestrel, a synthetic progestin widely utilized in contraceptive formulations. This compound is recognized for its ability to inhibit ovulation and exert progestational effects, making it significant in reproductive health. The molecular formula for D-(-)-Norgestrel Sulfate Sodium Salt is with a molecular weight of approximately 414.491 g/mol .
The synthesis of D-(-)-Norgestrel Sulfate Sodium Salt involves several steps that transform D-(-)-Norgestrel into its sulfate salt form. The process typically includes:
These multi-step reactions ensure that the compound retains its biological activity while enhancing its solubility in aqueous environments, which is crucial for pharmaceutical applications .
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .
The molecular structure of D-(-)-Norgestrel Sulfate Sodium Salt features a complex steroid framework characteristic of progestins. The structural formula can be represented as follows:
CC[C@]12CC[C@H]3[C@@H](CCC4=CC(=O)CC[C@H]34)[C@@H]1CC[C@@]2(OS(=O)(=O)O[Na])C#C
InChI=1S/C21H28O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,13,16-19H,3,5-12H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1
.The accurate mass of D-(-)-Norgestrel Sulfate Sodium Salt is 414.148 g/mol. Its hygroscopic nature indicates that it can absorb moisture from the environment, which may affect storage and handling conditions .
D-(-)-Norgestrel Sulfate Sodium Salt participates in several chemical reactions typical for sulfate esters:
These reactions are essential for understanding its stability and behavior in biological systems .
The stability of D-(-)-Norgestrel Sulfate Sodium Salt can be influenced by factors such as pH and temperature, necessitating controlled storage conditions (typically at -20°C) .
D-(-)-Norgestrel Sulfate Sodium Salt exerts its biological effects primarily through binding to progesterone receptors in target tissues:
These mechanisms collectively contribute to its effectiveness as a contraceptive agent .
D-(-)-Norgestrel Sulfate Sodium Salt appears as a white to pale beige solid and is hygroscopic in nature. Its melting point is not explicitly mentioned but typically lies within standard ranges for similar compounds.
The chemical properties include:
Relevant data indicates that it maintains efficacy over time when stored properly .
D-(-)-Norgestrel Sulfate Sodium Salt is primarily utilized in:
Its unique properties enhance its application scope within pharmaceutical formulations where solubility and bioavailability are critical factors .
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6